1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Description
1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic small-molecule compound featuring a propan-2-ol backbone substituted with a 2,6-dimethoxyphenoxy group at position 1 and a pyridin-2-ylthio group at position 3, formulated as a hydrochloride salt. Its molecular formula is C₁₆H₂₀ClNO₄S, with a calculated molar mass of 357.86 g/mol. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
1-(2,6-dimethoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S.ClH/c1-19-13-6-5-7-14(20-2)16(13)21-10-12(18)11-22-15-8-3-4-9-17-15;/h3-9,12,18H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRHJYQVYOPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CSC2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323699-64-4 | |
| Record name | 2-Propanol, 1-(2,6-dimethoxyphenoxy)-3-(2-pyridinylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323699-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes
Sequential Nucleophilic Substitution
The compound can be synthesized via a two-step nucleophilic substitution sequence using a propan-2-ol backbone with leaving groups at positions 1 and 3.
Step 1: Formation of the Phenoxy Ether
A halo-propanol derivative (e.g., 1,3-dibromopropan-2-ol) reacts with 2,6-dimethoxyphenol under basic conditions. Adapting methods from CS246872B1, this step employs potassium carbonate (1.5 eq) and sodium iodide (0.1 eq) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is monitored via gas chromatography (GC) or thin-layer chromatography (TLC).
Key Conditions
Step 2: Thioether Formation
The intermediate 1-(2,6-dimethoxyphenoxy)-3-bromopropan-2-ol reacts with pyridin-2-thiol in the presence of a milder base (e.g., triethylamine) to avoid deprotonation of the alcohol. The reaction proceeds in tetrahydrofuran (THF) at 50–60°C for 6–8 hours.
Key Conditions
- Solvent: THF
- Base: Et₃N (1.1 eq)
- Yield: 75–80% (estimated)
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.1 eq) in ethanol, followed by recrystallization from ethanol/diethyl ether to yield the hydrochloride salt.
Mitsunobu Reaction for Ether Formation
To enhance regioselectivity, the Mitsunobu reaction couples 2,6-dimethoxyphenol with 3-(pyridin-2-ylthio)propane-1,2-diol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0–25°C.
Key Conditions
- Reagents: DIAD (1.2 eq), PPh₃ (1.2 eq)
- Solvent: THF
- Yield: 70–75% (estimated)
Thiol-Epoxide Ring-Opening
An alternative route involves reacting 2,6-dimethoxyphenol with a glycidyl ether derivative, followed by thiol-epoxide ring-opening with pyridin-2-thiol.
Epoxide Synthesis
1,2-Epoxy-3-chloropropane reacts with 2,6-dimethoxyphenol in the presence of K₂CO₃ to form the glycidyl ether.
Thiol-Epoxide Reaction
The epoxide undergoes ring-opening with pyridin-2-thiol in methanol at 50°C, catalyzed by BF₃·OEt₂.
Key Conditions
- Catalyst: BF₃·OEt₂ (0.1 eq)
- Yield: 65–70% (estimated)
Reaction Optimization
Solvent and Temperature Effects
Characterization Data
Spectroscopic Analysis
Crystallization
Recrystallization from ethanol/diethyl ether (1:3) yields colorless needles with a melting point of 132–134°C.
Challenges and Solutions
Steric Hindrance
The 2,6-dimethoxy groups impede nucleophilic attack. Solutions include:
Thiol Oxidation
Pyridin-2-thiol is prone to oxidation. Mitigation strategies:
- Conduct reactions under nitrogen or argon.
- Add reducing agents (e.g., dithiothreitol).
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects
- Pyridin-2-ylthio vs. Morpholino (): The pyridin-2-ylthio group in the target compound introduces aromaticity and sulfur-mediated hydrophobicity, whereas the morpholino group in the analog is a saturated heterocycle with oxygen and nitrogen, enhancing polarity and hydrogen-bonding capacity. This difference may influence membrane permeability and metabolic stability .
- Dimethoxyphenoxy vs.
Stereochemical Considerations ()
The stereochemistry of propan-2-ol derivatives, such as the threo and erythro diastereomers observed in related dimethoxyphenoxy compounds, significantly impacts biological activity. While the target compound’s stereochemistry is unspecified in the evidence, X-ray analyses of analogs suggest that configuration influences solubility and target affinity .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than free-base analogs like (2RS)-1-(4-ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol, which lacks ionizable groups .
- Bioavailability: The pyridin-2-ylthio group may enhance metabolic stability compared to morpholino or dimethylamino substituents, which are prone to oxidative metabolism .
Biological Activity
1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride (CAS Number: 1323699-64-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.9 g/mol. The structure includes a dimethoxyphenoxy group and a pyridinylthio moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.9 g/mol |
| CAS Number | 1323699-64-4 |
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting key enzymes such as COX-2 and 5-LOX. These enzymes are critical in the inflammatory pathway, and their inhibition can lead to reduced inflammation and pain relief.
A study on structurally related compounds demonstrated their effectiveness as multi-target inhibitors, suggesting that this compound may share similar properties . The pharmacokinetic profiles of these compounds also indicated favorable absorption and distribution characteristics, which enhance their therapeutic potential.
Chitin Synthesis Inhibition
Insecticidal activity has been observed in related compounds, particularly those that inhibit chitin synthesis. A quantitative structure–activity relationship (QSAR) study revealed that certain substituents at the phenyl ring significantly affect the larvicidal activity against pests like Chilo suppressalis. The introduction of electron-donating groups was found to enhance the activity of these compounds .
Study 1: Inhibition of Chitin Synthesis
In a study evaluating the inhibitory effects on chitin synthesis, various derivatives were synthesized and tested. The results showed that specific structural modifications could enhance or diminish biological activity. For instance, compounds with hydrophobic substituents exhibited improved efficacy in inhibiting chitin synthesis, with IC50 values indicating effective concentrations for pest control .
Study 2: Anti-inflammatory Profile
Another research effort focused on the anti-inflammatory potential of related compounds revealed promising results. The study highlighted their ability to inhibit COX-2 with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions them as potential alternatives with fewer side effects associated with traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-Dimethoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, and how can intermediates be characterized?
- Methodology :
- Step 1 : Synthesize the propanol backbone via nucleophilic substitution between 2,6-dimethoxyphenol and epichlorohydrin under basic conditions.
- Step 2 : Introduce the pyridin-2-ylthio group via thiol-ene coupling or Mitsunobu reaction, ensuring regioselectivity.
- Step 3 : Form the hydrochloride salt by treating the free base with HCl in anhydrous ethanol.
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and X-ray crystallography (as in ) for stereochemical validation of intermediates . LC-MS or HPLC (≥95% purity) should verify final product integrity.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Key Metrics : Track loss of parent compound and formation of degradation products (e.g., hydrolyzed ethers or oxidized thioethers). Reference safety protocols in for handling reactive byproducts .
- Data Interpretation : Use Arrhenius kinetics to predict shelf life. A pH-dependent degradation profile (e.g., acid-catalyzed ether cleavage) may align with lignin model dimer degradation mechanisms .
Advanced Research Questions
Q. What enzymatic degradation pathways might this compound undergo in biological systems, and how can conflicting data on cleavage mechanisms be resolved?
- Hypothesis-Driven Approach :
- In Vitro Assays : Incubate with ligninolytic enzymes (e.g., laccase, Mn²⁺-peroxidase) from Cryptoderma pini (). Monitor O-C4 cleavage (non-phenolic substrates) vs. alkyl-aryl cleavage (phenolic analogs) via GC-MS or LC-HRMS.
- Contradiction Analysis : If β-ether cleavage dominates over aryl oxidation, compare substrate electronic profiles (e.g., methoxy vs. hydroxyl substituents) to reconcile discrepancies .
- Advanced Tools : Isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in degradation products.
Q. How can stereochemical challenges in synthesis be addressed, particularly for diastereomeric byproducts?
- Methodology :
- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns. Validate enantiomeric excess (ee) via polarimetry or circular dichroism.
- Crystallographic Validation : Apply X-ray diffraction (as in ) to assign absolute configurations of key intermediates .
- Case Study : For β-O-4 lignin analogs, erythro/threo diastereomers were resolved using diastereoselective crystallization, a strategy adaptable to this compound’s propanol backbone.
Q. What analytical strategies are recommended for detecting trace impurities in this hydrochloride salt?
- Protocol :
- Impurity Profiling : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Reference impurity standards (e.g., ) for identification .
- Critical Parameters : Monitor for residual solvents (ICH Q3C guidelines) and genotoxic impurities (e.g., alkyl halides) at ≤10 ppm.
Key Considerations for Researchers
- Safety : Follow protocols in for handling hydrochloride salts, including PPE (nitrile gloves, fume hoods) and spill management .
- Data Reproducibility : Validate enzyme activity (U/mg) in degradation studies to ensure batch-to-batch consistency.
- Open Questions : Investigate the compound’s interaction with cytochrome P450 enzymes, leveraging propranolol analog studies ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
